molecular formula C16H15BrN2O3 B2818347 5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide CAS No. 941889-26-5

5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B2818347
CAS No.: 941889-26-5
M. Wt: 363.211
InChI Key: NPSQCNULPHTJJE-UHFFFAOYSA-N
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Description

5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is an organic compound that belongs to the class of furanilides These compounds are characterized by a furan ring substituted at the 2-position with an anilide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The furan ring and the pyrrolidinone moiety can undergo oxidation and reduction reactions, respectively.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group yields a methoxy-substituted furan.

    Oxidation: Oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction of the pyrrolidinone moiety can yield pyrrolidine derivatives.

Scientific Research Applications

5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with various enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is unique due to the presence of both a furan ring and a pyrrolidinone moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-10-9-11(18-16(21)13-6-7-14(17)22-13)4-5-12(10)19-8-2-3-15(19)20/h4-7,9H,2-3,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSQCNULPHTJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)Br)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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